Regioisomeric Distinction: 3,5,9-Trimethyl vs. 2,5,9-Trimethyl (Trioxsalen) Methylation Pattern and Its Synthetic Consequences
CAS 15294-25-4 (3,5,9-trimethyl) and trioxsalen (2,5,9-trimethyl; CAS 3902-71-4) are regioisomers differing solely in the position of one methyl group on the furan ring. This positional shift is critical for synthetic chemistry: the 3-methyl substitution pattern of CAS 15294-25-4 enables direct 6-position functionalization to generate FGFR4-selective inhibitors as claimed in EP3274344B1 [1]. Trioxsalen (2,5,9-isomer) cannot access this derivatization pathway without additional synthetic manipulation. The patent exclusively exemplifies the 3,5,9-trimethyl core for constructing compounds with 'very-strong inhibition effect on the activity of FGFR4 kinase' and 'very-high selectivity' [1]. Procurement of the incorrect isomer (trioxsalen) would preclude entry into this patent-protected chemical space.
| Evidence Dimension | Synthetic accessibility of 6-position FGFR4 inhibitor derivatives |
|---|---|
| Target Compound Data | 3,5,9-trimethyl core used directly for 6-acetyl-piperidine-carboxylic acid FGFR4 inhibitors (EP3274344B1) |
| Comparator Or Baseline | 2,5,9-trimethyl (trioxsalen): no analogous 6-position FGFR4 inhibitor derivatives reported in the same patent family |
| Quantified Difference | Qualitative: exclusive use of 3,5,9-isomer as FGFR4 inhibitor scaffold in EP3274344B1; no equivalent trioxsalen-based FGFR4 inhibitors claimed |
| Conditions | Patent claims and exemplified synthetic routes (EP3274344B1) |
Why This Matters
For medicinal chemistry programs targeting FGFR4, CAS 15294-25-4 is the required starting material; substituting trioxsalen would require de novo synthetic route design.
- [1] European Patent EP3274344B1. FGFR4 inhibitor compounds comprising 3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen scaffold. Shanghai Zheye Biotechnology Limited Liability Company, 2017. View Source
